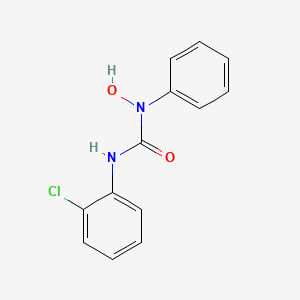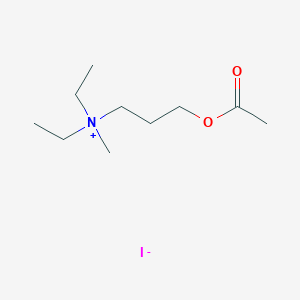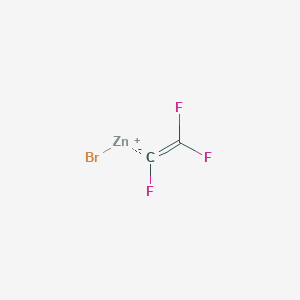
Zinc, bromo(trifluoroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bromo(trifluoroethenyl)- is a chemical compound with the molecular formula C2BrF3Zn It is a zinc complex that contains a bromo(trifluoroethenyl) ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc, bromo(trifluoroethenyl)- typically involves the reaction of zinc bromide with trifluoroethylene under specific conditions. One common method is the direct reaction of zinc bromide with trifluoroethylene in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of zinc, bromo(trifluoroethenyl)- may involve large-scale reactions using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zinc, bromo(trifluoroethenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and other reduced species.
Substitution: The bromo(trifluoroethenyl) ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or other halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands.
Aplicaciones Científicas De Investigación
Zinc, bromo(trifluoroethenyl)- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is studied for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and advanced materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of zinc, bromo(trifluoroethenyl)- involves its ability to coordinate with other molecules and participate in various chemical reactions. The bromo(trifluoroethenyl) ligand can act as a nucleophile or electrophile, depending on the reaction conditions. The zinc center plays a crucial role in stabilizing the intermediate species and facilitating the reaction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Zinc bromide (ZnBr2): A simple zinc halide used in various chemical reactions.
Zinc, chloro(trifluoroethenyl)-: A similar compound with a chloro(trifluoroethenyl) ligand instead of bromo.
Zinc, iodo(trifluoroethenyl)-: Another similar compound with an iodo(trifluoroethenyl) ligand.
Uniqueness
Zinc, bromo(trifluoroethenyl)- is unique due to the presence of the bromo(trifluoroethenyl) ligand, which imparts specific chemical properties and reactivity. The trifluoroethenyl group provides electron-withdrawing effects, making the compound more reactive in certain types of chemical reactions compared to its chloro and iodo counterparts.
Propiedades
Número CAS |
105417-08-1 |
|---|---|
Fórmula molecular |
C2BrF3Zn |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
bromozinc(1+);1,1,2-trifluoroethene |
InChI |
InChI=1S/C2F3.BrH.Zn/c3-1-2(4)5;;/h;1H;/q-1;;+2/p-1 |
Clave InChI |
XOCYBEXNNHLESB-UHFFFAOYSA-M |
SMILES canónico |
[C-](=C(F)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


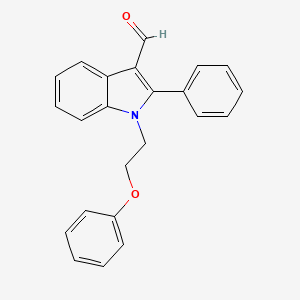

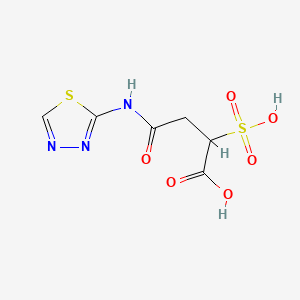
![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
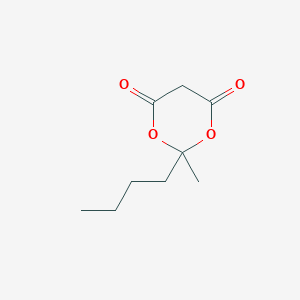
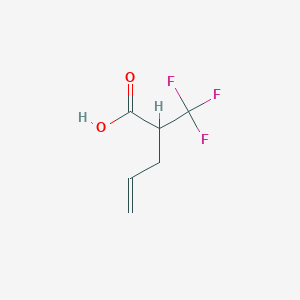
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
